molecular formula C21H17N3O3S B4702543 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B4702543
M. Wt: 391.4 g/mol
InChI Key: IHTNZPNZCFDOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide, also known as EITC, is a synthetic compound that has shown promising results in various scientific research studies. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.

Mechanism of Action

8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes such as histone deacetylases and proteasomes, which are involved in cell proliferation and survival. 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been found to activate certain pathways that lead to cell death in cancer cells. Additionally, 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to modulate the activity of transcription factors that regulate the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as cytokines and chemokines. 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

Advantages and Limitations for Lab Experiments

8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been extensively studied for its biological effects and has shown promising results in various research studies. However, there are also some limitations to using 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in lab experiments. It may have different effects on different cell types, and its toxicity and stability may vary depending on the experimental conditions.

Future Directions

There are several future directions for research on 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One area of research could focus on the development of 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide derivatives with improved potency and selectivity. Another area of research could focus on the use of 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide in combination with other anti-cancer or anti-inflammatory agents to enhance their efficacy. Additionally, more research is needed to elucidate the exact mechanisms of action of 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide and its effects on different cell types and in different experimental conditions.

Scientific Research Applications

8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess anti-cancer, anti-inflammatory, and anti-oxidant properties. 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to induce cell death in cancer cells by inhibiting the activity of certain enzymes and proteins. It has also been shown to reduce inflammation by suppressing the activity of inflammatory mediators. 8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been found to protect cells from oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.

properties

IUPAC Name

8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-2-26-17-10-6-9-14-11-15(19(22)27-18(14)17)20(25)24-21-23-16(12-28-21)13-7-4-3-5-8-13/h3-12,22H,2H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTNZPNZCFDOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Reactant of Route 6
8-ethoxy-2-imino-N-(4-phenyl-1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

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